[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
CAS No.:
Cat. No.: VC17758350
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O |
|---|---|
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | [2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H22N2O/c1-9(2)10(3)13-11(8-16)15-7-5-4-6-12(15)14-13/h9-10,16H,4-8H2,1-3H3 |
| Standard InChI Key | RGYQDGCXQLZXRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C1=C(N2CCCCC2=N1)CO |
Introduction
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is a complex organic compound featuring an imidazo[1,2-a]pyridine core structure. This molecule includes a methanol functional group and a branched alkyl substituent, specifically a 3-methylbutan-2-yl group, contributing to its structural complexity and potential reactivity. The molecular formula of this compound is C13H22N2O, with a molecular weight of approximately 222.33 g/mol .
Synthesis
The synthesis of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol typically involves multi-step organic synthesis processes. These steps may require optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Biological Activities and Potential Applications
Emerging studies suggest that compounds featuring the imidazo[1,2-a]pyridine structure exhibit promising biological activities. This specific compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action likely involves the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Preliminary data indicate potential applications in therapeutic areas such as oncology and neurology.
Related Compounds
Several compounds share structural similarities with [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol. For example, [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanamine (CAS Number: 2060057-34-1) and [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride (CAS Number: 2060032-32-6) are related compounds with different functional groups .
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume